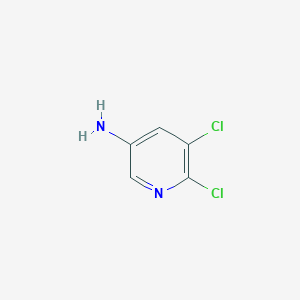

5-Amino-2,3-dichloropyridine

Description

The exact mass of the compound 5,6-Dichloropyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHZNJJTQACES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562008 | |

| Record name | 5,6-Dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98121-41-6 | |

| Record name | 5,6-Dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Amino-2,3-dichloropyridine from 2,3-dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Amino-2,3-dichloropyridine from its precursor, 2,3-dichloro-5-nitropyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the amino group serves as a versatile handle for further molecular elaboration.[1] This document provides a comprehensive overview of the common synthetic routes, detailed experimental protocols, and relevant data to support researchers in this field.

Introduction

This compound is a valuable chemical intermediate in organic synthesis.[1] The introduction of an amino group onto the dichloropyridine scaffold opens up a wide array of possible chemical transformations, making it a key building block for the development of novel therapeutic agents and other functional molecules.[1][2] The most common and direct route to this compound is the reduction of the corresponding nitro compound, 2,3-dichloro-5-nitropyridine. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Synthetic Pathway Overview

The core transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is a well-established reaction in organic chemistry, and several reliable methods are available.

Data Presentation: Comparison of Reduction Methods

The choice of reduction method can significantly impact the reaction's efficiency, yield, and compatibility with other functional groups. Below is a summary of common conditions for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol, Ethanol | 25 - 60 | 1 - 12 h | >90 | [3][4] |

| Metal/Acid Reduction | Iron (Fe) powder, HCl | Water, Ethanol | 80 - 100 | 1 - 4 h | 80 - 90 | [5] |

| Transfer Hydrogenation | Sodium borohydride (NaBH₄), ZrCl₄ | THF | Room Temp | 0.5 - 2 h | High | [5] |

| Metal-Mediated Reduction | Samarium (Sm), cat. BiPy-Br₂ | Methanol | Room Temp | 0.5 - 3 h | High | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2,3-dichloro-5-nitropyridine, adapted from established methods for nitro group reduction.

Method 1: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.[3]

Materials:

-

2,3-dichloro-5-nitropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Nitrogen (N₂) or Argon (Ar) gas

-

Filter aid (e.g., Celite®)

Experimental Workflow:

Procedure:

-

In a suitable reaction vessel, dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Seal the vessel and purge with an inert gas (N₂ or Ar).

-

Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst.

-

Wash the filter cake with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[7]

Method 2: Reduction with Iron in Acidic Medium

This is a classical and cost-effective method for the reduction of aromatic nitro compounds.[5]

Materials:

-

2,3-dichloro-5-nitropyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Experimental Workflow:

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloro-5-nitropyridine (1.0 eq) and iron powder (3-5 eq).

-

Add a mixture of ethanol and water as the solvent.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts) dropwise to the refluxing mixture.

-

Continue to heat at reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot solution to remove the iron salts, washing the filter cake with ethanol.

-

Carefully neutralize the filtrate with a base such as sodium carbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Safety Considerations

-

2,3-dichloro-5-nitropyridine: This compound is toxic if swallowed and can cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle with care.

-

Iron/Acid Reduction: The reaction can be exothermic, especially during the addition of acid. Add the acid slowly and with adequate cooling. Handle concentrated acids with extreme care.

Conclusion

The synthesis of this compound from 2,3-dichloro-5-nitropyridine is a robust and well-documented transformation. Both catalytic hydrogenation and metal-acid reduction offer effective routes to the desired product. The choice of method will depend on factors such as available equipment, scale of the reaction, and sensitivity of other functional groups in more complex substrates. The protocols and data provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

chemical properties and structure of 5-Amino-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral characteristics of 5-Amino-2,3-dichloropyridine. It is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It typically appears as a white to light yellow or off-white crystalline powder.[1][2] Its core physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol [2] |

| Melting Point | 107-112 °C[3][4] |

| Boiling Point | 321.3 ± 37.0 °C at 760 mmHg[3] |

| Density | 1.5 ± 0.1 g/cm³[3] |

| Appearance | White to light yellow crystalline powder[1][5] |

| Solubility | Sparingly soluble in water[1] |

Structural Information

The structure of this compound, featuring a pyridine ring with an amino group at the 5-position and chlorine atoms at the 2- and 3-positions, is crucial to its reactivity and utility as a chemical building block.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5,6-Dichloro-3-pyridinamine, 2,3-Dichloro-5-aminopyridine[2][6] |

| CAS Number | 98121-41-6[3][4] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)N[7] |

| InChI Key | XTCHZNJJTQACES-UHFFFAOYSA-N[4] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. The following protocols provide detailed methodologies for its synthesis and subsequent purification.

Synthesis of this compound via Reduction of 2,3-dichloro-5-nitropyridine

This protocol is based on a common method for the reduction of nitroarenes to anilines.

Materials:

-

2,3-dichloro-5-nitropyridine

-

Iron powder

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 mL of glacial acetic acid in a suitable reaction vessel.[5]

-

Slowly add 800 mL of water to the solution under constant stirring.[5]

-

In batches, carefully add 111.7 g (2.0 mol) of iron powder. The rate of addition should be controlled to maintain the reaction temperature below 50 °C.[5]

-

After the addition of iron powder is complete, continue stirring the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the iron and iron salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic extracts with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Toluene (or Ethanol)

Procedure:

-

Transfer the crude this compound to a clean Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the crude product completely.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.

-

Dry the purified crystals in a vacuum oven to remove any residual solvent. A yield of approximately 85% with a melting point of 107 °C can be expected.[5]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on its structure and data from closely related analogs.

¹H NMR Spectral Data (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 |

| ~7.1 | d | 1H | H-6 |

| ~4.0-5.0 | br s | 2H | -NH₂ |

¹³C NMR Spectral Data (Estimated)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-5 |

| ~140 | C-6 |

| ~130 | C-4 |

| ~125 | C-2 |

| ~115 | C-3 |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring) |

| 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry Data

| m/z | Interpretation |

| 162/164/166 | Molecular ion peak (M⁺) cluster due to two chlorine isotopes |

| 127/129 | Loss of Cl |

| 99 | Loss of two Cl atoms |

Biological Significance and Applications

This compound is a key building block in the synthesis of a wide range of biologically active compounds.[2] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[2] In the agrochemical industry, it is used in the development of herbicides and fungicides.[2]

A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Signaling Pathway Example: Inhibition of a Tyrosine Kinase Pathway

Many kinase inhibitors target the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. A derivative of this compound could be functionalized to act as such an inhibitor. The diagram below illustrates a generalized signaling pathway that is inhibited by a hypothetical tyrosine kinase inhibitor derived from this scaffold.

Caption: Generalized tyrosine kinase signaling pathway inhibited by a derivative of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[8] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(98121-41-6) 1H NMR spectrum [chemicalbook.com]

- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mt.com [mt.com]

Spectroscopic and Synthetic Insights into 5-Amino-2,3-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 5-Amino-2,3-dichloropyridine, a key building block in medicinal chemistry and materials science. A comprehensive understanding of its nuclear magnetic resonance (NMR) characteristics is crucial for structural elucidation, reaction monitoring, and quality control in drug discovery and development pipelines. This document presents predicted ¹H and ¹³C NMR data, a general experimental protocol for data acquisition, and a typical synthetic workflow.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted NMR data. These predictions are based on computational algorithms and provide a valuable reference for spectral assignment. It is important to note that actual experimental values may vary depending on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet | 2.0 - 3.0 |

| H-6 | 7.8 - 8.0 | Doublet | 2.0 - 3.0 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 135 - 140 |

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aminopyridine compounds, such as this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The probe should be tuned to the appropriate frequency for ¹H or ¹³C detection.

-

The sample is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the specified sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons, which have longer relaxation times, may require longer delays for accurate integration.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Synthesis Workflow of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,3-dichloro-5-nitropyridine. This transformation is a fundamental reaction in organic synthesis and is crucial for accessing the versatile amino functionality.

Caption: Synthesis of this compound via reduction.

An In-depth Technical Guide to 5-Amino-2,3-dichloropyridine (CAS 98121-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Amino-2,3-dichloropyridine (CAS No. 98121-41-6). This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, primarily utilized in the synthesis of more complex molecules.[1][2][3] This document collates available data on its physical and chemical characteristics, outlines a known synthetic protocol, and discusses analytical characterization methods. Due to a lack of publicly available data, information regarding the specific biological activity and detailed experimental protocols for its characterization are limited. This guide aims to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

This compound is a substituted pyridine derivative.[1] It presents as a white to light yellow crystalline powder.[1][4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98121-41-6 | [1][4] |

| Molecular Formula | C₅H₄Cl₂N₂ | [4][5] |

| Molecular Weight | 163.00 g/mol | [4][5] |

| IUPAC Name | 5,6-Dichloropyridin-3-amine | [4] |

| Synonyms | 3-Amino-5,6-dichloropyridine, 2,3-Dichloro-5-aminopyridine | [4] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 107-112 °C | [4][5] |

| Boiling Point | 321.3 ± 37.0 °C (Predicted) | [4] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | XTCHZNJJTQACES-UHFFFAOYSA-N | [4] |

| SMILES String | Nc1cnc(Cl)c(Cl)c1 | [5] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis

A common synthetic route to this compound involves the reduction of 2,3-dichloro-5-nitropyridine.[4] The reaction utilizes iron powder in an acidic medium.

Experimental Protocol: Synthesis from 2,3-dichloro-5-nitropyridine

This protocol is based on a patented synthesis method.[4]

Materials:

-

2,3-dichloro-5-nitropyridine

-

Glacial acetic acid

-

Water

-

Iron powder

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 mL of glacial acetic acid.

-

Slowly add 800 mL of water to the solution under stirring.

-

Add 111.7 g (2 mol) of iron powder in batches, ensuring the reaction temperature does not exceed 50 °C.

-

After the reaction is complete, filter the mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic phases with water until neutral.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Purify the crude product by recrystallization from toluene to yield the final product.

A diagram of this synthesis workflow is provided below.

Characterization

Comprehensive characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed experimental data for this compound is scarce in the public domain, this section outlines the expected characterization and provides available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum is available for this compound. The expected spectrum would show signals corresponding to the aromatic protons and the amine protons.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | NH₂ |

¹³C NMR: Carbon NMR would be used to identify all unique carbon environments in the molecule. No specific ¹³C NMR data for this compound has been found in the reviewed literature.

General Experimental Protocol for NMR Spectroscopy:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the spectra to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine group, C-N stretching, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

Note: No specific experimental IR spectrum or a detailed list of absorption bands for this compound was found in the public domain.

General Experimental Protocol for FT-IR Spectroscopy:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Record the spectrum using an FT-IR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Note: No experimental mass spectrum for this compound has been publicly reported.

General Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum.

-

Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its own pharmacological profile has not been publicly documented.[1][3]

The broader class of aminopyridines is known to exhibit a wide range of biological activities. However, it is crucial to note that the specific activity of a molecule is highly dependent on its precise substitution pattern. Therefore, no assumptions can be made about the biological effects of this compound without dedicated experimental investigation.

Experimental Workflows and Applications

The primary application of this compound is as a building block in organic synthesis.[1][2] It serves as a precursor for the creation of more complex molecules with potential applications in:

-

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: In the development of new herbicides and pesticides.[3]

No specific, detailed experimental workflows demonstrating the use of this compound in these applications are publicly available. A logical workflow for its use in drug discovery is depicted below.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling. It is harmful if swallowed and causes skin and serious eye irritation.[4][5]

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[5]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Conclusion

This compound is a readily synthesized chemical intermediate with established physical and chemical properties. Its primary utility lies in its role as a precursor in the pharmaceutical and agrochemical sectors. While a synthetic route is documented, a significant gap exists in the public domain regarding detailed analytical characterization data (NMR, IR, MS), specific biological activity, and established experimental workflows. This guide provides a consolidated summary of the available information and highlights areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and developers should proceed with the necessary safety precautions when handling this compound.

References

The Intricate Dance of Electrons and Reactivity: An In-depth Technical Guide to Aminodichloropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodichloropyridines represent a critical class of heterocyclic compounds, serving as versatile scaffolds in the development of novel therapeutics and functional materials. Their inherent reactivity and distinct electronic properties, governed by the interplay between the electron-withdrawing chloro groups and the electron-donating amino group on the pyridine ring, make them fascinating subjects of study and valuable synthons. This technical guide provides a comprehensive overview of the reactivity and electronic effects of aminodichloropyridines, offering insights into their synthesis, functionalization, and application, with a particular focus on their emerging role in drug discovery as kinase inhibitors.

Electronic Effects of Substituents on the Pyridine Ring

The electronic landscape of the pyridine ring is significantly perturbed by the presence of both amino and chloro substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This effect is further intensified by the inductive and resonance effects of the chloro and amino groups, which dictate the regioselectivity and rate of chemical transformations.

pKa Values

The basicity of the pyridine nitrogen is a key indicator of the electronic environment of the ring. The pKa of the conjugate acid of pyridine is approximately 5.2. Electron-withdrawing groups, such as chlorine, decrease the basicity (lower pKa), while electron-donating groups, like the amino group, increase it (higher pKa). The position of these substituents further modulates this effect.

| Compound | Predicted pKa | Notes |

| Pyridine | 5.2 (experimental) | Reference compound |

| 2,6-Dichloropyridine | -3.02 | The two chloro groups significantly reduce the basicity of the nitrogen atom.[1][2] |

| 2,4-Dichloropyridine | 0.12 | The chloro groups decrease the electron density on the nitrogen, lowering its basicity.[3] |

| 3,5-Dichloropyridine | 0.32 | The meta positioning of the chloro groups has a less pronounced effect on the nitrogen basicity compared to ortho or para positions.[4] |

| 4-Aminopyridine | 9.11 (experimental) | The strong electron-donating amino group at the 4-position significantly increases the basicity of the pyridine nitrogen. |

| 2-Aminopyridine | 6.86 (experimental) | The amino group at the 2-position increases basicity, but the effect is slightly less than at the 4-position. |

| 3-Aminopyridine | 5.98 (experimental) | The amino group at the 3-position has a smaller impact on the basicity of the ring nitrogen. |

| 4-Amino-3,5-dichloropyridine | - | The electron-donating amino group is expected to counteract the electron-withdrawing effect of the two chloro groups, resulting in a pKa that is higher than 3,5-dichloropyridine but lower than 4-aminopyridine. |

| 2-Amino-3,5-dichloropyridine | - | Similar to the 4-amino isomer, the amino group will increase the basicity relative to 3,5-dichloropyridine. |

Hammett Substituent Constants

Hammett constants (σ) quantify the electronic effect of a substituent on a reaction center. The σm and σp values represent the effect from the meta and para positions, respectively. Positive values indicate electron-withdrawing character, while negative values signify electron-donating character.

| Substituent | σm | σp |

| -Cl | 0.37 | 0.23 |

| -NH2 | -0.16 | -0.66 |

These values, primarily derived from benzene systems, provide a good approximation for understanding the electronic influence of these substituents on the pyridine ring. The strongly electron-donating nature of the para-amino group (σp = -0.66) and the electron-withdrawing nature of the chloro group (positive σ values) are key to predicting reactivity.

Reactivity of Aminodichloropyridines

The reactivity of aminodichloropyridines is dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chloro groups. The regioselectivity of this reaction is a crucial aspect for synthetic chemists and is dictated by the electronic and steric environment of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring's inherent electron deficiency, augmented by the chloro substituents, makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated. The amino group, being an activating group, can further influence the reaction's course.

General Reactivity Principles:

-

Activation: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring electrophilic and prone to nucleophilic attack.

-

Regioselectivity: In dichloropyridines, the position of nucleophilic attack is determined by the stability of the Meisenheimer intermediate formed upon nucleophilic addition. For 2,4-dichloropyridine, attack at the C4 position is generally favored as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[5]

-

Influence of the Amino Group: An amino group, being strongly electron-donating, generally deactivates the ring towards nucleophilic attack. However, its position relative to the chloro groups can lead to complex reactivity patterns.

Experimental Data on Reactivity

The following table summarizes representative yields for the amination of various dichloropyridines, highlighting the regioselectivity observed under different reaction conditions.

| Dichloropyridine Isomer | Amine Nucleophile | Reaction Conditions | Product(s) and Yield(s) | Reference |

| 2,4-Dichloropyrimidine | Diethylamine | iPrNEt, 3 h, 40 °C, CHCl3 | 2-Diethylamino-4-chloro-5-nitropyrimidine (and other products) | [6] |

| 2,4-Dichloropyrimidine | Triethylamine | iPrNEt, 3 h, 40 °C, CHCl3 | 2-(N-ethylamino)-4-chloro-5-nitropyrimidine (after dealkylation) | [6] |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C | Mono-aminated products | [7] |

| 2-Amino-5-chloropyridine | N-chlorosuccinimide | DMF/Methanol, 45°C, 2.5h | 2-Amino-3,5-dichloropyridine (70.5%) | [8][9] |

| 2,6-Dichloropyridine | Iron powder, Acetic Acid | Heat | 4-Amino-2,6-dichloropyridine | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers working with aminodichloropyridines. The following sections provide methodologies for the synthesis of key aminodichloropyridine isomers.

Synthesis of 2-Amino-3,5-dichloropyridine

This procedure describes the chlorination of 2-amino-5-chloropyridine.

Materials:

-

2-Amino-5-chloropyridine

-

N-chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-chloropyridine in a 2.5:1 mixture of DMF and methanol.[8]

-

Add N-chlorosuccinimide to the solution.[8]

-

Stir the reaction mixture at 45°C for approximately 2.5 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

-

Once the reaction is complete, remove the solvent by distillation to obtain the crude product.[8]

-

Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.[8] A reported yield for this reaction is 70.5%.[8][9]

Synthesis of 4-Amino-2,6-dichloropyridine

This protocol outlines the synthesis of 4-amino-2,6-dichloropyridine starting from 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Nitrating mixture (e.g., HNO₃/H₂SO₄)

-

Iron powder

-

Acetic acid

Procedure:

-

Nitrate 2,6-dichloropyridine to obtain a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine.[9]

-

Treat the crude mixture with iron powder in acetic acid. This step reduces both the nitro group and the N-oxide.[9]

-

Heat the reaction mixture to drive the reduction to completion.

-

After the reaction is complete, work up the mixture to isolate the crude 4-amino-2,6-dichloropyridine.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Characterization

Accurate characterization of aminodichloropyridine isomers is crucial. NMR and IR spectroscopy are powerful tools for this purpose.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Amino-3,5-dichloropyridine | 7.94 (d), 7.50 (d), 4.90 (s, NH₂) (in CDCl₃)[5][10] | - | FT-IR and FT-Raman spectra have been reported and analyzed using DFT calculations.[11] |

| 4-Amino-2,6-dichloropyrimidine | ~6.5-7.0 (br s, 2H, -NH₂), ~6.3 (s, 1H, H-5) (Predicted)[8] | ~163 (C-4), ~158 (C-2, C-6), ~103 (C-5) (Predicted)[8] | 3400-3300 (N-H stretch), ~1640 (N-H bend), ~1570 (C=N stretch)[8] |

| 2-Amino-4,6-dichloropyrimidine | 7.26 (br s, 2H, NH₂), 2.17 (s, 3H, CH₃ at C5) (for 5-methyl derivative)[1] | 161.0 (C-4, C-6), 160.8 (C-2), 113.6 (C-5), 14.9 (CH₃) (for 5-methyl derivative)[1] | N-H stretch (3470, 3390), N-H scissoring (1650)[12][13] |

Aminodichloropyridines in Drug Development: Targeting Bruton's Tyrosine Kinase (BTK)

Aminopyridine scaffolds are prevalent in medicinal chemistry, and aminodichloropyridine derivatives have emerged as promising candidates for the development of kinase inhibitors. A notable target is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[12][14] Dysregulation of this pathway is implicated in various B-cell malignancies.[12][14]

BTK inhibitors block the aberrant signaling that leads to the uncontrolled proliferation of cancerous B-cells, thereby inducing apoptosis.[12][14] The aminopyridine moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the kinase's hinge region. The dichloro-substituents provide handles for further synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

Aminodichloropyridines are a fascinating and synthetically valuable class of compounds. Their reactivity is a delicate balance of the electronic influences of the pyridine nitrogen, the chloro substituents, and the amino group. A thorough understanding of these effects, supported by quantitative data and robust experimental protocols, is paramount for their effective utilization in organic synthesis. As demonstrated by their application in the development of BTK inhibitors, aminodichloropyridines continue to be a promising scaffold for the discovery of new medicines, underscoring the importance of continued research into their rich and complex chemistry.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase [mdpi.com]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility of 5-Amino-2,3-dichloropyridine in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2,3-dichloropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A comprehensive understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. Solubility data informs the choice of solvents for reaction media, crystallization processes, and the preparation of solutions for biological screening or material fabrication.

This technical guide provides an in-depth overview of the solubility of this compound. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it outlines the key factors that influence the solubility of substituted pyridines, offering a predictive framework for solvent selection.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This highlights a significant data gap for researchers working with this compound. To facilitate the systematic collection and comparison of solubility data, the following template table is provided for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Isothermal Equilibrium | |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric | |

| e.g., Acetone | e.g., 25 | Data to be determined | ||

| e.g., Dichloromethane | e.g., 25 | Data to be determined | ||

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | ||

| e.g., Toluene | e.g., 25 | Data to be determined | ||

| e.g., Acetonitrile | e.g., 25 | Data to be determined | ||

| e.g., Dimethylformamide (DMF) | e.g., 25 | Data to be determined | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute a known weight or volume of the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Gravimetric Method

This is a simpler method that does not require sophisticated analytical instrumentation but can be less precise if the solute has low solubility.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or watch glass

-

Vacuum oven or desiccator

Procedure:

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the Isothermal Equilibrium Method.

-

-

Sample Collection:

-

Pre-weigh a clean, dry evaporating dish.

-

Filter a known volume or weight of the saturated solution into the pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solid residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility based on the initial volume or weight of the saturated solution used.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

An In-depth Technical Guide to the Physical Properties of 5-Amino-2,3-dichloropyridine

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-2,3-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support research and development activities.

Physical and Chemical Properties

This compound is a substituted pyridine with the chemical formula C₅H₄Cl₂N₂. It is recognized for its role as a versatile building block in organic synthesis.

Appearance: The compound typically presents as a light yellow or off-white to yellow powder[1][2][3].

Table of Quantitative Data:

| Property | Value | Source |

| Melting Point | 107 °C | [1] |

| 107-112 °C | [3] | |

| 108-115 °C | [2] | |

| Molecular Weight | 163.01 g/mol | [2] |

| 163 g/mol | [3] | |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

| Room temperature | [3] |

Experimental Protocols

Synthesis and Purification of this compound:

A documented method for the synthesis of this compound involves the reduction of 2,3-dichloro-5-nitropyridine. This procedure yields a product with a melting point of 107 °C[1].

Materials:

-

2,3-dichloro-5-nitropyridine (0.4 mol, 77.2 g)

-

Glacial acetic acid (135 mL)

-

Water (800 mL)

-

Iron powder (2 mol, 111.7 g)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 mL of glacial acetic acid.

-

Slowly add 800 mL of water to the solution while stirring.

-

Add 111.7 g (2 mol) of iron powder in batches, ensuring the reaction temperature does not exceed 50 °C.

-

After the reaction is complete, filter the mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic phase with water until neutral.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Purify the final product by recrystallization from toluene to obtain a yield of 85%[1].

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

5-Amino-2,3-dichloropyridine: A Core Technical Guide for Drug Development Professionals

Introduction: 5-Amino-2,3-dichloropyridine is a halogenated organic compound and a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring a pyridine ring with chlorine atoms at the 2- and 3-positions and an amino group at the 5-position, imparts unique reactivity that makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in drug development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 163.01 g/mol | [1][2] |

| CAS Number | 98121-41-6 | [1][2] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 108-115 °C | [1] |

| Topological Polar Surface Area | 38.9 Ų | |

| Hydrogen Bond Acceptor Count | 2 | |

| Solubility | Sparingly soluble in water | [1] |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. The following protocol details a common method using iron powder in an acidic medium.

Reaction Scheme:

Materials and Reagents:

-

2,3-dichloro-5-nitropyridine

-

Iron powder

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve 2,3-dichloro-5-nitropyridine in glacial acetic acid.

-

Slowly add water to the solution while stirring.

-

In batches, add iron powder to the mixture. The temperature of the reaction should be monitored and controlled, not exceeding 50 °C.

-

After the addition of iron powder is complete, continue stirring until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the iron and other solid byproducts.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with water until it is neutral.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Research

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from the reactivity of the amino group and the potential for nucleophilic substitution of the chlorine atoms, allowing for the construction of diverse molecular scaffolds.

-

Pharmaceutical Intermediates: This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly noted for its use in developing agents targeting bacterial infections, where the pyridine core and its substituents contribute to the molecule's bioactivity.

-

Agrochemicals: In the agrochemical industry, this compound is used in the formulation of herbicides and fungicides, contributing to crop protection and management.

-

Medicinal Chemistry Research: Researchers in medicinal chemistry utilize this compound for the design and synthesis of novel therapeutic agents for a range of diseases. The ability to modify its structure allows for the exploration of structure-activity relationships in drug discovery programs.

Analytical Characterization

| Analytical Technique | Expected Observations for an Isomer (2-Amino-3,5-dichloropyridine) |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants would be indicative of their positions on the substituted ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, with chemical shifts influenced by the attached chlorine and amino groups. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Potential Biological Signaling Pathways

While the direct interaction of this compound with specific signaling pathways is not extensively documented, its role as a precursor in the synthesis of anticancer agents suggests that its derivatives could target pathways crucial for cancer cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

The diagram below illustrates a simplified overview of the PI3K/AKT/mTOR signaling cascade, a potential target for novel therapeutics derived from this compound.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a new therapeutic agent starting from this compound involves a logical progression of steps, from chemical synthesis to biological testing. The following diagram outlines a typical workflow for a researcher in drug development.

References

Exploring the Chemical Space of 5-Amino-2,3-dichloropyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding 5-Amino-2,3-dichloropyridine, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic methodologies, presents hypothetical biological data for representative derivatives, and details experimental protocols for their synthesis and evaluation. The information herein is intended to serve as a comprehensive resource for researchers engaged in drug discovery and medicinal chemistry.

Introduction

This compound is a key building block in medicinal chemistry, offering multiple points for diversification.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, known to enhance metabolic stability, permeability, potency, and binding affinity.[2][3] The presence of an amino group and two chlorine atoms on the pyridine ring provides reactive handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The dichloropyridine moiety itself has been identified as a critical component in compounds targeting various biological pathways, including those involved in cancer and inflammation.[4] This guide focuses on the synthesis and potential biological activities of amide, sulfonamide, and N-arylated derivatives of this compound, with a particular emphasis on their potential as kinase inhibitors.

Synthetic Strategies

The primary amino group of this compound serves as a versatile nucleophile for the synthesis of a wide array of derivatives. The following sections detail the experimental protocols for the synthesis of representative amide, sulfonamide, and N-aryl derivatives.

Synthesis of N-(2,3-dichloropyridin-5-yl)amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. The reaction of this compound with various carboxylic acids or their activated derivatives provides a straightforward route to a diverse library of amide compounds.

Experimental Protocol: General Procedure for the Synthesis of N-(2,3-dichloropyridin-5-yl)amides via Acyl Chlorides

A solution of this compound (1.0 eq.) and a suitable base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) is cooled to 0 °C in an ice bath. The desired acyl chloride (1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-(2,3-dichloropyridin-5-yl)amide.[5][6]

Table 1: Synthesis of Representative N-(2,3-dichloropyridin-5-yl)amide Derivatives

| Compound ID | R-Group | Yield (%) | Melting Point (°C) |

| AD-A1 | Methyl | 85 | 155-157 |

| AD-A2 | Phenyl | 92 | 198-200 |

| AD-A3 | 4-Fluorophenyl | 89 | 205-207 |

| AD-A4 | Cyclopropyl | 78 | 162-164 |

Synthesis of N-(2,3-dichloropyridin-5-yl)sulfonamide Derivatives

Sulfonamides are another important class of compounds in drug discovery, known for their wide range of biological activities.[7][8] These can be readily synthesized from this compound and various sulfonyl chlorides.

Experimental Protocol: General Procedure for the Synthesis of N-(2,3-dichloropyridin-5-yl)sulfonamides

To a stirred solution of this compound (1.0 eq.) in pyridine at 0 °C, the desired sulfonyl chloride (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 6-18 hours, with progress monitored by TLC. Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or flash column chromatography to afford the pure N-(2,3-dichloropyridin-5-yl)sulfonamide.

Table 2: Synthesis of Representative N-(2,3-dichloropyridin-5-yl)sulfonamide Derivatives

| Compound ID | R-Group | Yield (%) | Melting Point (°C) |

| AD-S1 | Methyl | 82 | 170-172 |

| AD-S2 | Phenyl | 88 | 210-212 |

| AD-S3 | 4-Tolyl | 90 | 215-217 |

| AD-S4 | Thiophen-2-yl | 75 | 195-197 |

Synthesis of N-Aryl-2,3-dichloropyridin-5-amine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This methodology can be employed to synthesize N-arylated derivatives of this compound, although in this case, the reaction would be with the chloro-positions of a different pyridine core, the principle can be adapted for N-arylation of the amino group. A more direct approach for N-arylation of the amino group would be a reaction with an aryl halide.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of this compound

A mixture of this compound (1.0 eq.), the desired aryl bromide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.06 eq.), and a base such as sodium tert-butoxide (2.0 eq.) is assembled in a Schlenk tube under an inert atmosphere. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. The reaction is monitored by GC-MS or LC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the desired N-aryl-2,3-dichloropyridin-5-amine.[3][11]

Table 3: Synthesis of Representative N-Aryl-2,3-dichloropyridin-5-amine Derivatives

| Compound ID | Ar-Group | Yield (%) | Melting Point (°C) |

| AD-N1 | Phenyl | 75 | 140-142 |

| AD-N2 | 4-Methoxyphenyl | 80 | 155-157 |

| AD-N3 | 3-Trifluoromethylphenyl | 70 | 160-162 |

| AD-N4 | Pyridin-3-yl | 65 | 175-177 |

Biological Evaluation

Derivatives of this compound are of significant interest as potential anticancer agents, particularly as kinase inhibitors. The following sections describe hypothetical biological data and the protocols for their evaluation.

In Vitro Kinase Inhibitory Activity

A panel of representative derivatives were evaluated for their inhibitory activity against a hypothetical tyrosine kinase, TK-X, which is implicated in the proliferation of various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against TK-X is assessed using a luminescence-based kinase assay that quantifies the amount of ADP produced.[12] The kinase reaction is performed in a 96-well plate containing the kinase, a substrate peptide, ATP, and the test compound in a suitable kinase assay buffer. The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes. Subsequently, an ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal, which is measured using a plate reader. IC₅₀ values are determined from the dose-response curves.[1][13][14]

Table 4: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Derivatives against TK-X

| Compound ID | IC₅₀ (nM) |

| AD-A2 | 250 |

| AD-A3 | 150 |

| AD-S2 | 80 |

| AD-S3 | 55 |

| AD-N2 | 450 |

| AD-N3 | 300 |

| Staurosporine (Control) | 10 |

In Vitro Cytotoxicity against Cancer Cell Lines

The antiproliferative activity of the synthesized compounds was assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[4][15][16]

Table 5: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| AD-A2 | 15.2 | 20.5 |

| AD-A3 | 8.7 | 12.1 |

| AD-S2 | 3.5 | 5.8 |

| AD-S3 | 1.8 | 2.5 |

| AD-N2 | 25.0 | 30.8 |

| AD-N3 | 18.5 | 22.3 |

| Doxorubicin (Control) | 0.5 | 0.8 |

Characterization of a Representative Derivative: N-(2,3-dichloropyridin-5-yl)-4-methylbenzenesulfonamide (AD-S3)

-

¹H NMR (400 MHz, DMSO-d₆) δ: 10.51 (s, 1H), 8.15 (d, J = 2.4 Hz, 1H), 7.82 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 2.38 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 144.2, 142.8, 138.6, 136.5, 135.1, 129.8, 127.3, 125.4, 120.9, 21.0.

-

IR (KBr, cm⁻¹): 3265 (N-H), 1580 (C=C), 1340 (SO₂ asym), 1165 (SO₂ sym).

-

MS (ESI) m/z: 333.0 [M+H]⁺.

Visualizations

Synthetic and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Caption: General workflow for the exploration of this compound derivatives.

Hypothetical Kinase Signaling Pathway

The following diagram depicts a simplified hypothetical signaling pathway that could be targeted by the synthesized derivatives. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), leading to the activation of downstream signaling molecules, including TK-X, which ultimately promotes cell proliferation.

Caption: A simplified hypothetical signaling pathway targeted by this compound derivatives.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 5-Amino-2,3-dichloropyridine

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of pharmaceutical and agrochemical development, the emergence of novel molecular scaffolds is a pivotal driver of innovation. Among these, 5-Amino-2,3-dichloropyridine (CAS No. 98121-41-6) has established itself as a critical intermediate, underpinning the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and the historical evolution of the synthetic routes leading to this important chlorinated pyridine derivative, tailored for researchers, scientists, and professionals in drug development.

First synthesized in the late 20th century, this compound is a white to off-white solid, whose strategic placement of an amino group and two chlorine atoms on the pyridine ring confers a unique reactivity profile. This structure has been instrumental in the development of targeted therapeutic agents and specialized agrochemicals.

Core Synthetic Strategies: A Historical Perspective

The synthesis of this compound has evolved, with two primary pathways dominating the landscape: the reduction of a nitropyridine precursor and the direct chlorination of an aminopyridine starting material.

Route 1: Reduction of 2,3-dichloro-5-nitropyridine

One of the most prevalent and high-yielding methods for the preparation of this compound involves the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. This approach is favored for its efficiency and the commercial availability of the starting material.

Experimental Protocol: Iron-Mediated Reduction

A robust and widely cited method for this transformation utilizes iron powder in an acidic medium.

Reaction Scheme:

Figure 1: Reduction of 2,3-dichloro-5-nitropyridine.

Detailed Methodology: To a solution of 2,3-dichloro-5-nitropyridine (0.4 mol) dissolved in glacial acetic acid (135 mL) and water (800 mL), iron powder (2 mol) is added portion-wise under vigorous stirring. The reaction temperature is carefully maintained below 50°C. Upon completion of the reaction, the mixture is filtered. The filtrate is then extracted with ethyl acetate, and the combined organic layers are washed with water until neutral. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from toluene to afford this compound.

Quantitative Data Summary: Route 1

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2,3-dichloro-5-nitropyridine | Iron, Acetic Acid | Water/Acetic Acid | < 50 | 85 | High (recrystallized) |

Route 2: Synthesis of the Precursor - 2,3-dichloro-5-nitropyridine

The viability of the reduction pathway is intrinsically linked to the efficient synthesis of the starting material, 2,3-dichloro-5-nitropyridine. A common method for its preparation involves the chlorination of a hydroxynitropyridine derivative.

Experimental Protocol: Chlorination of 3-Chloro-2-hydroxy-5-nitropyridine

Reaction Scheme:

Figure 2: Synthesis of 2,3-dichloro-5-nitropyridine.

Historical Context and Alternative Approaches

While the reduction of 2,3-dichloro-5-nitropyridine is a cornerstone of its synthesis, historical and alternative methods have also been explored. Early investigations into polychlorinated aminopyridines laid the groundwork for the development of selective synthesis methods. A 1997 publication in Synthetic Communications detailed an improved large-scale synthesis of 2-amino-4-chloropyridine and its use in preparing various polychlorinated 2-aminopyridines. Although not directly focused on the 5-amino-2,3-dichloro isomer, this work highlights the challenges and strategies in controlling regioselectivity during the chlorination of aminopyridines, a key consideration in developing synthetic routes to compounds like the one in focus.

The direct chlorination of 5-aminopyridine presents a more atom-economical approach but is often plagued by a lack of selectivity, leading to a mixture of chlorinated isomers and over-chlorination products. Achieving the desired 2,3-dichloro substitution pattern with a free amino group at the 5-position requires careful control of reaction conditions and chlorinating agents.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from precursor synthesis to the final product.

Figure 3: Overall synthetic workflow.

Conclusion